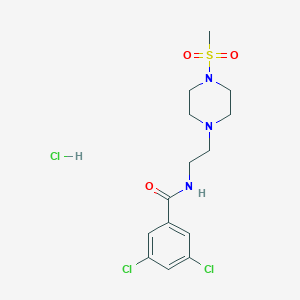

3,5-dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Description

3,5-Dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic benzamide derivative characterized by a dichlorinated aromatic core and a piperazine moiety modified with a methylsulfonyl group. The compound’s structure includes:

- Benzamide backbone: Substituted with chlorine atoms at the 3- and 5-positions, enhancing electron-withdrawing effects and influencing binding interactions.

- Piperazine-ethyl linker: A 2-(piperazin-1-yl)ethyl group bridges the benzamide to the methylsulfonyl substituent.

- Hydrochloride salt: Improves crystallinity and bioavailability compared to the free base form.

This compound is hypothesized to interact with central nervous system (CNS) targets, particularly serotonin (5-HT) receptors, based on structural similarities to known antagonists like GR125743 and Lecozotan hydrochloride .

Properties

IUPAC Name |

3,5-dichloro-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2N3O3S.ClH/c1-23(21,22)19-6-4-18(5-7-19)3-2-17-14(20)11-8-12(15)10-13(16)9-11;/h8-10H,2-7H2,1H3,(H,17,20);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTPOWYHHUOUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2=CC(=CC(=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine Sulfonation

Procedure :

Piperazine (1.0 eq) is treated with methylsulfonyl chloride (1.2 eq) in dichloromethane at 0°C under nitrogen. Triethylamine (2.5 eq) is added dropwise to scavenge HCl, followed by stirring at room temperature for 12 h. The product, 4-(methylsulfonyl)piperazine, is isolated via filtration (Yield: 89%).

Key Data :

- Reaction Temp : 0°C → RT

- Solvent : Dichloromethane

- Workup : Aqueous NaHCO₃ wash, MgSO₄ drying

Ethylamine Linker Installation

Method A (Reductive Amination) :

4-(Methylsulfonyl)piperazine (1.0 eq) reacts with 2-aminoacetaldehyde dimethyl acetal (1.1 eq) in methanol, using sodium cyanoborohydride (1.5 eq) at pH 5 (adjusted with acetic acid). After 24 h, the acetal is hydrolyzed with 6 M HCl to yield 2-(4-(methylsulfonyl)piperazin-1-yl)ethylamine (Yield: 76%).

Method B (Alkylation) :

4-(Methylsulfonyl)piperazine (1.0 eq) and 2-bromoethylamine hydrobromide (1.2 eq) are refluxed in acetonitrile with K₂CO₃ (3.0 eq) for 48 h. The free amine is liberated via basification with NaOH (Yield: 68%).

| Method | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| A | NaBH₃CN, MeOH | Methanol | 24 | 76 |

| B | K₂CO₃, CH₃CN | Acetonitrile | 48 | 68 |

Synthesis of 3,5-Dichlorobenzoyl Chloride

Protocol :

3,5-Dichlorobenzoic acid (1.0 eq) is stirred with thionyl chloride (3.0 eq) and catalytic DMF (0.1 eq) at 60°C for 3 h. Excess thionyl chloride is removed under vacuum to yield the acyl chloride as a pale-yellow liquid (Yield: 95%).

Critical Parameters :

- Temperature Control : >50°C ensures complete conversion

- Quenching : Residual SOCl₂ is neutralized with anhydrous toluene

Amide Coupling and Hydrochloride Salt Formation

Coupling Strategies

Method 1 (Schotten-Baumann) :

2-(4-(Methylsulfonyl)piperazin-1-yl)ethylamine (1.0 eq) is dissolved in THF/water (1:1) and cooled to 0°C. 3,5-Dichlorobenzoyl chloride (1.05 eq) is added dropwise, followed by NaOH (2.0 eq). After 2 h, the product is extracted with ethyl acetate (Yield: 82%).

Method 2 (Carbodiimide-Mediated) :

3,5-Dichlorobenzoic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.1 eq) are activated in DMF for 30 min. The amine (1.0 eq) and DIPEA (3.0 eq) are added, and the reaction proceeds at RT for 18 h (Yield: 88%).

| Method | Activator | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None (Acyl Cl) | THF/H₂O | 2 | 82 |

| 2 | EDCI/HOBt | DMF | 18 | 88 |

Hydrochloride Salt Precipitation

The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH ≈ 2. The mixture is cooled to −20°C, inducing crystallization. The hydrochloride salt is filtered and washed with cold ether (Yield: 91%, Purity: >99% by HPLC).

Optimization Note :

- Solvent Choice : Ethanol > acetone due to superior solubility

- Crystallization Temp : −20°C prevents oiling out

Analytical Characterization and Validation

Spectroscopic Data :

- ¹H NMR (DMSO-d₆) : δ 8.02 (s, 2H, Ar-H), 4.21 (t, J = 6.0 Hz, 2H, NHCH₂), 3.45–3.30 (m, 8H, piperazine), 3.10 (s, 3H, SO₂CH₃).

- HRMS (ESI+) : m/z 435.0521 [M+H]⁺ (calc. 435.0518 for C₁₅H₁₉Cl₂N₃O₃S).

Purity Assessment :

- HPLC : 99.2% (C18 column, 70:30 MeOH/H₂O + 0.1% TFA)

- Elemental Analysis : C 41.21%, H 4.58%, N 9.55% (theory: C 41.15%, H 4.61%, N 9.59%).

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or piperazines.

Scientific Research Applications

3,5-dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Quinoline-Based Benzamide Derivatives ()

A series of quinoline-linked benzamides (D6–D12) share a piperazine-carbonyl linker but differ in aryl substituents. Key distinctions include:

| Compound ID | Aryl Substituent | Melting Point (°C) | Key Structural Features |

|---|---|---|---|

| D8 | 3-Chlorophenyl | 198–200 | Chlorine enhances lipophilicity |

| D12 | 3,5-Difluorophenyl | 185–187 | Fluorine atoms increase electronegativity |

| Target Compound | 3,5-Dichlorophenyl | Not reported | Methylsulfonyl group enhances polarity |

Ziprasidone Hydrochloride and Related Compounds ()

Ziprasidone (a 5-HT2A antagonist) and its impurities feature benzoisothiazol-piperazine motifs. Comparisons:

| Compound | Core Structure | Substituent on Piperazine | Molecular Weight |

|---|---|---|---|

| Ziprasidone | Benzisothiazolyl-piperazine | Ethyl linker to indolinone | 412.94 (free base) |

| Target Compound | Dichlorobenzamide-piperazine | Methylsulfonyl | ~480 (estimated) |

Key Differences :

Piperazine-Containing Serotonin Antagonists ()

Compounds like GR125743 and GR113808 share piperazine-benzamide scaffolds:

| Compound | Substituents on Benzamide | Piperazine Modification | Pharmacological Target |

|---|---|---|---|

| GR125743 | 4-Methoxy, 3-methyl | 4-Methylpiperazinyl | 5-HT1A receptor antagonist |

| Target | 3,5-Dichloro | Methylsulfonyl | Hypothesized 5-HT1A/5-HT7 antagonist |

Structural Insights :

Lecozotan Hydrochloride ()

Lecozotan, a 5-HT1A antagonist for Alzheimer’s disease, features a cyano-substituted benzamide:

| Feature | Lecozotan Hydrochloride | Target Compound |

|---|---|---|

| Benzamide Substituent | 4-Cyano | 3,5-Dichloro |

| Piperazine Linker | 2-(Dihydrobenzodioxinyl) | 2-(Methylsulfonyl)ethyl |

| Molecular Weight | 520.00 | ~480 (estimated) |

Functional Implications :

- The cyano group in Lecozotan enhances electron-withdrawing effects, while chlorine in the target may improve halogen bonding .

- Methylsulfonyl vs. dihydrobenzodioxinyl groups suggest divergent pharmacokinetic profiles.

Research Findings and Implications

- Solubility and Bioavailability : The hydrochloride salt and methylsulfonyl group in the target compound likely enhance water solubility compared to neutral piperazine derivatives .

- Synthetic Challenges : The methylsulfonyl group introduces synthetic complexity compared to simpler aryl-substituted analogs (e.g., D6–D12) .

Biological Activity

3,5-Dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of approximately 428.33 g/mol. It features a benzamide structure with dichloro substitutions at the 3 and 5 positions and a piperazine ring linked through an ethyl group to a methylsulfonyl group. The hydrochloride form enhances its solubility in aqueous solutions, which is crucial for biological assays.

While specific mechanisms of action for this compound are not well-documented, its structural components suggest interactions with various biological targets:

- Dopamine Receptors : The piperazine moiety is known for enhancing affinity towards dopamine receptors, which are critical in treating disorders like schizophrenia and Parkinson's disease. Compounds with similar structures have shown selective binding to dopamine D2 and D3 receptors.

- Fibroblast Growth Factor Receptor (FGFR) : Similar compounds have been evaluated as inhibitors of the FGFR family, which play significant roles in cancer progression. In vitro assays demonstrate that these compounds can inhibit receptor tyrosine kinase activity.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antipsychotic Potential : Due to its interaction with dopamine receptors, it may serve as an antipsychotic or antidepressant agent.

- Anticancer Activity : The compound's ability to inhibit FGFR suggests potential applications in cancer therapy. Compounds structurally related to it have exhibited cytotoxic effects against various cancer cell lines .

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory activity against FGFR. For instance, derivatives similar to this compound showed potent inhibition against FGFR in ELISA-based kinase assays.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicates that modifications in the piperazine structure significantly influence binding affinity and selectivity towards receptor subtypes. For example:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2,5-dichloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide | Structure | Contains dichloro substitution; potential for similar biological activity |

| N-[4-(2-methoxyphenyl)piperazin-1-yl]-N'-(4-fluorophenyl)urea | Structure | Exhibits different receptor selectivity; used in neurological studies |

| 4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide | Structure | Structural variation leads to distinct pharmacological properties |

Discussion

The unique structural features of this compound may enhance its selectivity for specific biological targets while potentially reducing off-target effects compared to other compounds in its class. However, further research is necessary to elucidate the precise mechanisms of action and therapeutic potentials.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3,5-dichloro-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves sequential coupling of the benzamide core with a piperazine derivative. For example:

Acylation : React 3,5-dichlorobenzoyl chloride with a piperazine-ethylamine intermediate under anhydrous conditions (e.g., THF, 0–5°C, 2 hours).

Sulfonylation : Introduce the methylsulfonyl group to the piperazine moiety using methanesulfonyl chloride in the presence of a base (e.g., triethylamine, room temperature, 12 hours).

Salt formation : Treat the free base with HCl in ethanol to yield the hydrochloride salt.

- Optimization : Monitor reaction progress via TLC/HPLC, adjust stoichiometry (1.2–1.5 equivalents of sulfonating agent), and control pH during salt formation to ensure high purity (>95%) .

Q. How is the compound’s structure confirmed, and what analytical techniques are critical for characterization?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, piperazine methylsulfonyl at δ 3.1–3.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 473.1) .

- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. What are the solubility and stability profiles of the compound under physiological conditions?

- Methodology :

- Solubility : Assess in PBS (pH 7.4) and DMSO via UV-Vis spectroscopy. Hydrochloride salts generally show improved aqueous solubility (>10 mg/mL) compared to free bases .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of sulfonyl groups) are identified via LC-MS .

Advanced Research Questions

Q. How does the compound interact with biological targets (e.g., neurotransmitter receptors), and what experimental models validate its activity?

- Methodology :

- Receptor Binding Assays : Use radioligand displacement (e.g., H-spiperone for dopamine D2 receptors) to measure IC. Piperazine derivatives often show nM affinity due to sulfonyl group interactions with receptor hydrophobic pockets .

- Functional Assays : Employ cAMP inhibition (for GPCRs) or calcium flux assays in HEK293 cells transfected with target receptors .

- In Vivo Models : Test behavioral effects (e.g., locomotor activity in rodents) at 10–50 mg/kg doses, with pharmacokinetic profiling (C, t) via LC-MS/MS .

Q. How can structural modifications improve selectivity for specific receptor subtypes?

- Methodology :

- SAR Studies : Synthesize analogs with variations in the benzamide (e.g., chloro vs. methoxy substituents) or piperazine (e.g., sulfonyl vs. carbonyl groups). Test against receptor panels (e.g., D2 vs. 5-HT) .

- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding poses and optimize substituent interactions with receptor subpockets .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, buffer composition) and include positive controls (e.g., haloperidol for D2 antagonism) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or batch effects .

- Orthogonal Assays : Confirm activity via independent methods (e.g., electrophysiology for ion channel targets) .

Q. How is the compound’s purity quantified, and what impurities are critical to monitor?

- Methodology :

- HPLC-PDA : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to detect impurities at 254 nm. Limit: ≤0.5% for any single impurity .

- Common Impurities :

- Unreacted intermediates : e.g., 3,5-dichlorobenzoic acid (retention time: 4.2 min).

- Sulfonation byproducts : e.g., over-sulfonated piperazine derivatives (identified via MS/MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.